3-Ethyl-4-methylphenol

Description

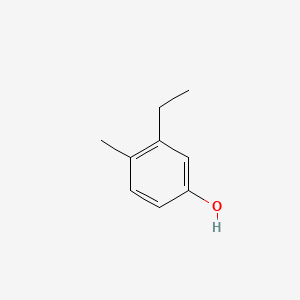

3-Ethyl-4-methylphenol is a phenolic derivative characterized by a hydroxyl group (-OH) at the para position (C4), an ethyl group (-C₂H₅) at the meta position (C3), and a methyl group (-CH₃) at the ortho position (C4) relative to the hydroxyl group. This compound occurs naturally in cereals and wild rice grains (Zizania aquatica), contributing to their aromatic profiles .

Properties

IUPAC Name |

3-ethyl-4-methylphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O/c1-3-8-6-9(10)5-4-7(8)2/h4-6,10H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTRPJOHXPQOVLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60210628 | |

| Record name | 3-Ethyl-p-cresol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60210628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-Ethyl-4-methylphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038986 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

6161-67-7 | |

| Record name | 3-Ethyl-4-methylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6161-67-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethyl-p-cresol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006161677 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Ethyl-p-cresol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60210628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethyl-p-cresol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.627 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-ETHYL-P-CRESOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y51U5VJR2A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Ethyl-4-methylphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038986 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

35 - 36 °C | |

| Record name | 3-Ethyl-4-methylphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038986 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Ethyl-4-methylphenol can be synthesized through several methods. One common approach involves the alkylation of phenol. In this process, phenol undergoes a Friedel-Crafts alkylation reaction with ethyl chloride and methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 3-ethyl-4-methylbenzaldehyde. This method utilizes a hydrogenation catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature to achieve the reduction of the aldehyde group to a hydroxyl group, resulting in the formation of this compound.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-4-methylphenol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form corresponding hydrocarbons.

Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the aromatic ring are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

Oxidation: Formation of 3-ethyl-4-methylbenzaldehyde or 3-ethyl-4-methylbenzoic acid.

Reduction: Formation of 3-ethyl-4-methylcyclohexanol.

Substitution: Formation of 3-ethyl-4-methylbromobenzene or 3-ethyl-4-methylnitrobenzene.

Scientific Research Applications

3-Ethyl-4-methylphenol has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential antimicrobial properties.

Medicine: Investigated for its role in the development of pharmaceuticals.

Industry: Utilized in the production of fragrances and flavoring agents.

Mechanism of Action

The mechanism of action of 3-ethyl-4-methylphenol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. Additionally, the aromatic ring can participate in π-π interactions with other aromatic compounds, influencing various biochemical processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Ethyl-4-methylphenol

- Structural Differences : The ethyl group in this isomer is located at the ortho position (C2) relative to the hydroxyl group, while the methyl group remains at C4.

3-Ethoxy-4-methylphenol (CAS 676224-74-1)

- Structural Differences : The hydroxyl group is replaced by an ethoxy (-OCH₂CH₃) group at C3, while retaining the methyl group at C4.

3-(4-Hydroxy-3-methyl-phenyl)propanenitrile (CAS 22516-99-0)

- Structural Differences : Features a nitrile (-C≡N) group attached to a propanenitrile chain at C3, alongside hydroxyl and methyl groups at C4 and C3, respectively.

Comparative Analysis of Key Properties

| Compound | Functional Groups | Polarity | Natural/Synthetic Origin | Toxicity Profile |

|---|---|---|---|---|

| 3-Ethyl-4-methylphenol | Phenol, alkyl groups | Moderate | Natural (cereals, rice) | Presumed low |

| 2-Ethyl-4-methylphenol | Phenol, alkyl groups | Moderate | Undocumented | Undocumented |

| 3-Ethoxy-4-methylphenol | Ether, alkyl groups | High | Synthetic | Undocumented |

| 3-(4-Hydroxy-3-methyl-phenyl)propanenitrile | Phenol, nitrile | Very high | Synthetic | High (requires safety protocols) |

Biological Activity

3-Ethyl-4-methylphenol, also known as 3-ethyl-p-cresol, is an organic compound belonging to the class of meta cresols. It possesses a hydroxyl group and is characterized by its aromatic structure. This compound has garnered attention due to its various biological activities, including antimicrobial properties, potential applications in food science, and implications in health effects.

- IUPAC Name : this compound

- Molecular Formula : C₉H₁₂O

- CAS Registry Number : 698-71-5

- Monoisotopic Molecular Weight : 136.0888 g/mol

- SMILES Notation : CCC1=CC(O)=CC(C)=C1

This compound is part of the meta cresol family, which are aromatic compounds with a methyl group and a hydroxyl group on the benzene ring .

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. A study focusing on the antibacterial properties of various phenolic compounds found that this compound effectively inhibited the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria were reported to be lower than those for many common antibiotics, suggesting a potential for use in antibacterial formulations .

Cytotoxicity and Toxicological Studies

Toxicological assessments have shown that this compound has varying degrees of cytotoxicity depending on the concentration and exposure duration. In vitro studies demonstrated that at higher concentrations, it could induce cell death in human cell lines. However, at lower concentrations, it exhibited protective effects against oxidative stress .

Hormonal Activity

Some studies have explored the endocrine-disrupting potential of phenolic compounds, including this compound. It has been suggested that this compound may interact with estrogen receptors, potentially influencing hormonal pathways. This interaction raises concerns regarding its effects on reproductive health and development .

Case Studies

- Food Safety : A case study evaluated the presence of this compound in cereal products. The compound was detected but not quantified, indicating its potential as a biomarker for food consumption. The study emphasized the need for further research to understand its implications in food safety and human health .

- Environmental Impact : Research has indicated that phenolic compounds can accumulate in aquatic environments, raising concerns about their ecological impact. A study on wastewater treatment revealed that this compound was not effectively removed during conventional treatment processes, highlighting its persistence in the environment and potential toxicity to aquatic life .

Summary of Research Findings

Q & A

Basic Research Questions

Q. What are the recommended synthetic methods for producing 3-Ethyl-4-methylphenol with high purity?

- Methodology :

- Alkylation of phenol derivatives : Use cesium carbonate as a base to facilitate alkylation of 4-methylphenol with ethyl halides in polar aprotic solvents (e.g., DMF) under controlled temperatures (60–80°C). Monitor reaction progress via TLC or GC .

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water mixtures to achieve ≥98% purity. Confirm purity using GC-MS or HPLC .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

- Analytical Techniques :

- Spectroscopy : Use H/C NMR to confirm substitution patterns and IR spectroscopy for functional group analysis (e.g., -OH stretch at ~3200–3600 cm) .

- Physical Properties : Determine melting point (mp) via differential scanning calorimetry (DSC) and compare with literature values (e.g., mp ranges for analogous phenols: 77–82°C) .

- Chromatography : Validate purity via reverse-phase HPLC with UV detection (λ = 255 nm) .

Q. What in vitro assays are suitable for preliminary screening of this compound's biological activity?

- Assay Design :

- Antimicrobial Activity : Perform broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using concentrations ranging from 1–100 µg/mL .

- Enzyme Inhibition : Test inhibitory effects on cytochrome P450 isoforms or acetylcholinesterase via fluorometric assays .

Advanced Research Questions

Q. How should researchers design structure-activity relationship (SAR) studies for this compound derivatives?

- SAR Strategies :

- Structural Modifications : Synthesize analogs with varied alkyl chain lengths (e.g., propyl, butyl) or halogen substitutions at the 4-position. Evaluate effects on lipophilicity (logP) and bioactivity .

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities for targets like estrogen receptors or microbial enzymes .

- Data Correlation : Compare IC values with electronic parameters (Hammett constants) to identify key substituent effects .

Q. What strategies resolve contradictions in spectral data for this compound derivatives?

- Troubleshooting Approaches :

- Solvent Effects : Re-acquire NMR spectra in deuterated DMSO to assess hydrogen bonding interactions that may obscure signals .

- Isotopic Labeling : Use C-labeled ethyl groups to differentiate between overlapping signals in complex mixtures .

- Multi-Technique Validation : Cross-validate mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) to confirm regiochemistry .

Q. What protocols assess the environmental fate of this compound?

- Ecological Impact Assessment :

- Biodegradation : Conduct OECD 301F tests to measure aerobic degradation in activated sludge over 28 days .

- Aquatic Toxicity : Perform Daphnia magna acute toxicity assays (48-hour EC) and algal growth inhibition tests (72-hour IC) .

- Bioaccumulation : Calculate bioconcentration factors (BCF) using logK values and quantitative structure-activity relationship (QSAR) models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.